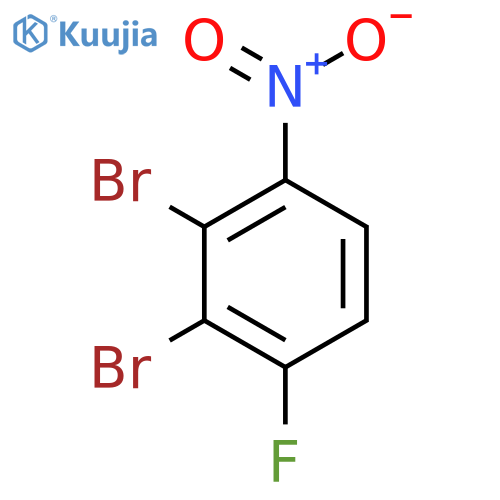Cas no 1806350-70-8 (1,2-Dibromo-3-fluoro-6-nitrobenzene)

1806350-70-8 structure
商品名:1,2-Dibromo-3-fluoro-6-nitrobenzene
CAS番号:1806350-70-8
MF:C6H2Br2FNO2
メガワット:298.891983509064
CID:4707580
1,2-Dibromo-3-fluoro-6-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Dibromo-3-fluoro-6-nitrobenzene
-
- インチ: 1S/C6H2Br2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H
- InChIKey: RCYIYTAUTPJWMP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1[N+](=O)[O-])F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 187
- トポロジー分子極性表面積: 45.8
1,2-Dibromo-3-fluoro-6-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016911-1g |
1,2-Dibromo-3-fluoro-6-nitrobenzene |
1806350-70-8 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
| Alichem | A013016911-250mg |
1,2-Dibromo-3-fluoro-6-nitrobenzene |
1806350-70-8 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013016911-500mg |
1,2-Dibromo-3-fluoro-6-nitrobenzene |
1806350-70-8 | 97% | 500mg |
806.85 USD | 2021-06-25 |
1,2-Dibromo-3-fluoro-6-nitrobenzene 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1806350-70-8 (1,2-Dibromo-3-fluoro-6-nitrobenzene) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 307-59-5(perfluorododecane)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
